Thymopoietin II (32-35)

Immunopharmacology T-cell activation E-rosette assay

Researchers investigating thymic peptide pharmacology face non-equivalent outcomes when substituting TP3, TP4, or TP5 fragments. Thymopoietin II (32-35) (TP4) is the minimal active core with distinct immunomodulatory profiles. - **Anti-metastatic efficacy:** 97% reduction in Lewis lung carcinoma metastases vs. 83.1% (TP5) and 72% (TP3). - **Selective T-cell targeting:** Increases Lyt2+ (CD8+) suppressor cells without altering Lyt1+ (CD4+) populations. - **Synthesis economy:** Full T-cell membrane activation with one less residue than TP5, ideal for SAR studies.

Molecular Formula C21H40N8O7
Molecular Weight 516.6 g/mol
Cat. No. B12302531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymopoietin II (32-35)
Molecular FormulaC21H40N8O7
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)
InChIKeyCOIXXKVZEXZCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymopoietin II (32-35): Identity and Structure


Thymopoietin II (32-35), also designated as Thymocartin, TP4, or RGH-0206, is a synthetic tetrapeptide (sequence: Arg-Lys-Asp-Val) corresponding to amino acid residues 32 through 35 of the 49-amino acid thymic hormone thymopoietin [1]. This fragment represents the minimal active core of the thymopoietin sequence that retains full immunomodulatory functionality, as the native hormone's biological activity is reproduced by its active site region spanning residues 32-36 (thymopentin/TP5), with further truncation studies confirming that the tetrapeptide 32-35 maintains potent T-cell membrane activation properties [2]. As a thymic peptide immunomodulator, Thymopoietin II (32-35) functions by inducing T-lymphocyte differentiation and restoring impaired immune system reactivity [3]. The compound is cataloged under CAS 85466-18-8 and is utilized in preclinical and translational research settings focused on immunodeficiency, autoimmune dysregulation, and oncology applications [4].

Workflow

T-cell differentiation and immunomodulation studies using thymopoietin active-fragment tool compounds.

Selection Context

Minimal active-core tetrapeptide (Arg-Lys-Asp-Val) retaining reported immuno-stimulating assay activity comparable to or exceeding TP5.

Research Models

Supports immunodeficiency, autoimmune dysregulation, and tumor-model endpoint studies in murine and human lymphocyte assays.

Thymopoietin II (32-35): Non-Interchangeability with TP5 and TP3


Although Thymopoietin II (32-35) (TP4) and thymopentin (TP5, residues 32-36) share an overlapping active site sequence, they exhibit dissimilar quantitative and qualitative immunological effects that preclude generic substitution in experimental systems [1]. Structural requirements for thymopoietin-derived peptide activity demonstrate that the active site is highly sensitive to both N- and C-terminal chain length modifications, with truncation from the pentapeptide to the tetrapeptide yielding distinct potency profiles and differential effects on T-cell subpopulation ratios [2]. Comparative pharmacological studies in murine models confirm that TP3 (32-34), TP4 (32-35), and TP5 (32-36) elicit non-equivalent immunomodulatory outcomes, including divergent effects on metastasis inhibition, autoantibody suppression kinetics, and T-helper/T-suppressor cell balance [3]. Consequently, researchers seeking to replicate published findings or explore specific thymopoietin fragment pharmacology must select the precise peptide variant corresponding to the experimental endpoint of interest, as interchanging these fragments introduces uncontrolled variables in immune modulation outcomes [4].

TP4 (32-35) vs. TP5 (32-36)
This Product
Reported distinct T-cell subset modulation; selective Lyt2+ expansion without Lyt1+ alteration.
TP5
May decrease Lyt1+ ratio; different autoantibody suppression kinetics. Interchanging may shift endpoint profile.
TP4 (32-35) vs. TP3 (32-34)
This Product
Thymus-dependent metastasis inhibition; reported higher model-response endpoint in intact animals.
TP3
Uniquely thymus-independent activity; more rapid autoantibody suppression onset. Model context may differ substantially.
Fragment Identity
Key Risk
C-terminal valine presence in TP4 imparts distinct pharmacodynamic signature. Chain-length sensitivity means TP3, TP4, and TP5 are not direct experimental substitutes.

Thymopoietin II (32-35): Comparative Evidence vs. TP3 and TP5


T-Cell Membrane Activation in E-Rosette Assays

In a systematic in vitro study of seventeen synthetic thymopentin analogs, thymopoietin 32-35 (TP4) and thymopoietin 32-34 (TP3) were identified as the most active peptides among all fragments tested, exhibiting similar or higher T-cell membrane activation on the E-receptor compared to the reference pentapeptide TP5 [1]. The study employed both active and azathioprine-inhibited E-rosette tests using human lymphocytes, with thymopentin gradually truncated from the C-terminus to evaluate the minimal active fragment requirements [2].

T-Cell Membrane Activation
Head-to-head
TP4 among most active of 17 analogs; similar or higher E-rosette activation than TP5 in human lymphocyte assays.
Reported E-rosette assay-response context; supports T-cell activation potency review.
Active and azathioprine-inhibited conditions. Data to verify in target experimental system.
Immunopharmacology T-cell activation E-rosette assay

Metastasis Reduction in Lewis Lung Carcinoma Model

In a C57Bl mouse Lewis lung tumor (LLT) metastasis model, treatment with thymopoietin fragments administered at 10 mg/kg 24 hours prior to intravenous tumor cell inoculation produced distinct anti-metastatic effects across the three oligopeptides [1]. The number of LLT metastases was decreased by treatment with peptides relative to untreated controls, with TP3 (32-34) achieving 72% reduction, TP4 (32-35) achieving 97% reduction, and TP5 (32-36) achieving 83.1% reduction in metastatic burden [2]. Notably, after thymectomy performed eight days before LLT inoculation, only TP3 treatment maintained a decreasing effect (97.4% reduction) on cyclophosphamide-induced immunotoxicity independently of thymic presence, whereas TP4 and TP5 effects were thymus-dependent [3].

Metastasis Reduction (LLT Model)
Head-to-head
TP4: 97% reduction; TP5: 83.1%; TP3: 72% in C57Bl Lewis lung tumor model at 10 mg/kg.
Reported model-response endpoint context; higher ranked in intact-animal comparison.
Thymus-dependent effect. Thymectomy alters fragment ranking. Species-model context to review.
Oncology Metastasis Immunomodulation

T-Cell Subpopulation Modulation in Immune Restoration

Comparative pharmacological evaluation in murine immunodeficiency models demonstrated that TP3 and TP4 exert a thymic hormone substitution effect equivalent to or exceeding that of full-length thymopoietin, with these fragments eliciting dissimilar quantitative and qualitative effects on T-cell subpopulation distribution [1]. The distribution of Thy1, Lyt1, and Lyt2 positivity was determined in a direct complement-mediated cytotoxicity test following treatment with the fragments [2]. TP4 treatment resulted in increased ratio of Thy1+ and Lyt2+ cells, but notably showed no effect on Lyt1+ cells while the number of Lyt2+ increased in bone marrow [3]. This contrasts with TP5 treatment, which decreased the ratio of Lyt1+ cells, and TP3 treatment, which increased the Lyt1+/Lyt2+ ratio both in bone marrow and spleen of nude mice [4].

T-Cell Subpopulation Modulation
Head-to-head
TP4 selectively increased Lyt2+ cells in bone marrow; no effect on Lyt1+ cells. TP3 increased Lyt1+/Lyt2+ ratio; TP5 decreased Lyt1+ ratio.
Reported Lyt2+ compartment modulation context. Distinct immunomodulatory signatures across fragments.
Complement-mediated cytotoxicity assay in thymectomized, immunosuppressed, and nude murine models.
Immunodeficiency In vivo pharmacology Thymic hormone replacement

Autoantibody Suppression Kinetics

In murine models of autoantibody production measured by Coombs' test, thymopoietin fragments demonstrated differential kinetics of autoantibody suppression [1]. TP3 treatment produced the most rapid onset of autoantibody inhibition, occurring 5-6 weeks earlier than in mice treated with TP5 [2]. TP4's autoantibody suppression kinetics, while not explicitly quantified in the available literature with the same temporal precision as TP3, is documented as producing effects that are qualitatively and quantitatively dissimilar from both TP3 and TP5 within the same experimental paradigm [3]. The data establish that these fragments cannot be considered interchangeable with respect to the temporal dynamics of B-cell-mediated autoimmune regulation [4].

Autoantibody Suppression Kinetics
Class-level inference
TP3 suppression detected 5–6 weeks earlier than TP5. TP4 kinetics qualitatively and quantitatively dissimilar from both comparators.
Reported temporal endpoint context differs; data to verify for TP4-specific kinetic benchmarks.
Coombs' test autoantibody detection. Exact TP4 kinetic parameters not independently quantified in available sources.
Autoimmunity B-cell regulation Immunopharmacology

Minimal Active Fragment and Potency

Structure-activity relationship studies of seventeen thymopentin analogs synthesized by stepwise strategy in solution revealed that peptides shortened from the C-terminus of thymopentin, specifically L-arginyl-L-lysyl-L-aspartic acid (TP3) and L-arginyl-L-lysyl-L-aspartyl-L-valine (TP4), exhibit significant immuno-stimulating potencies exceeding those of thymopentin in both in vitro and in vivo immunological tests [1]. The studies concluded that TP5 is not the smallest active fragment of thymopoietins, since peptides TP3 and TP4 exhibit similar or higher activity, suggesting that arginine, lysine, and the acidic aspartyl residue constitute the necessary basic structure to produce a cumulative chemical signal for T-lymphocyte activation [2]. These findings establish TP4 as the longest of the "minimal active fragments" while retaining the complete tetrapeptide sequence Arg-Lys-Asp-Val that is essential for full immunomodulatory signaling [3].

Minimal Active Fragment Potency
Head-to-head
TP4 exceeded TP5 immuno-stimulating potency in vitro and in vivo; represents longest minimal fragment retaining Asp-Val sequence.
Reported SAR context; peptide-length vs. activity review supports TP4 as active-core tool compound.
Stepwise C-terminal truncation series. Source-specific review recommended for assay transfer.
Structure-activity relationship Peptide engineering Minimal active fragment

Thymopoietin II (32-35): Optimal Application Scenarios


Metastasis Inhibition in Immunocompetent Murine Models

Investigators conducting Lewis lung carcinoma or similar metastatic tumor models in immunocompetent C57Bl mice should prioritize TP4 (32-35) over TP3 or TP5 when maximal reduction of metastatic burden is the primary endpoint. Evidence demonstrates that TP4 achieves 97% reduction in LLT metastases, exceeding both TP5 (83.1%) and TP3 (72%) in the same model system [1]. This quantitative superiority makes TP4 the fragment of choice for studies evaluating thymopoietin-mediated anti-metastatic mechanisms in animals with intact thymic function [2].

Selective Expansion of Suppressor/Cytotoxic T Cells

Research protocols requiring targeted modulation of Lyt2+ (CD8+ equivalent) suppressor/cytotoxic T-cells without concomitant alteration of Lyt1+ (CD4+ equivalent) helper T-cells should utilize TP4. Unlike TP3, which increases the Lyt1+/Lyt2+ ratio in both bone marrow and spleen, and unlike TP5, which decreases the Lyt1+ cell ratio, TP4 selectively increases Lyt2+ cells in bone marrow while exerting no effect on Lyt1+ populations [1]. This unique immunopharmacological signature positions TP4 as the appropriate tool for dissecting thymopoietin-mediated suppressor cell regulation in murine immunology studies [2].

In Vitro T-Cell Activation with Minimal Peptide Fragment

For E-rosette formation assays and related in vitro T-cell activation studies where peptide synthesis economy and maximal potency per residue are critical considerations, TP4 provides the optimal balance of parameters. As one of the two most active peptides among seventeen analogs tested, TP4 exhibits similar or higher T-cell membrane activation than TP5 while requiring one fewer amino acid residue for synthesis [1]. This makes TP4 particularly suitable for high-throughput screening campaigns, structure-activity relationship expansion studies, and assay development where peptide cost and purity are rate-limiting factors [2].

Comparative Pharmacodynamics of Thymopoietin Fragments

Investigators seeking to elucidate the differential signaling mechanisms underlying thymopoietin fragment activity should include TP4 as an essential comparator arm. The documented qualitative and quantitative dissimilarity of TP4's effects relative to TP3 and TP5—spanning T-cell subset distribution, autoantibody suppression kinetics, and metastasis inhibition—establishes TP4 as a distinct pharmacological entity within the thymopoietin fragment family [1]. Comparative studies employing all three fragments (TP3, TP4, TP5) are uniquely positioned to map sequence-dependent immunomodulatory outcomes to specific amino acid residues, particularly the contribution of the C-terminal valine residue present in TP4 but absent in TP3 [2].

Application
Selection Property
Validation Focus
Metastasis model studies
Model-response endpoint review
Metastatic burden endpoint context; intact-animal vs. thymectomized comparison
T-cell subset distribution studies
Lyt2+ compartment modulation review
Differential subset endpoint context vs. TP3/TP5
T-cell activation assay studies
E-rosette assay-response review
Peptide-length vs. activity context; synthesis economy considerations
Fragment pharmacodynamic comparison
Sequence-dependent immunomodulation review
C-terminal valine residue attribution; TP3/TP4/TP5 parallel testing design

Technical Documentation Hub

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